![molecular formula C17H13BrClNO B13882533 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline CAS No. 918519-49-0](/img/structure/B13882533.png)
6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a chlorophenylmethyl group at the 3rd position, and a methoxy group at the 2nd position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学研究应用
6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
相似化合物的比较
6-Bromo-2-methoxyquinoline: Lacks the chlorophenylmethyl group, which may result in different biological activities.
3-[(4-Chlorophenyl)methyl]-2-methoxyquinoline: Lacks the bromine atom, which may affect its reactivity and interactions with molecular targets.
6-Bromo-3-[(4-chlorophenyl)methyl]quinoline: Lacks the methoxy group, which may influence its solubility and bioavailability.
Uniqueness: 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline is unique due to the presence of all three functional groups (bromine, chlorophenylmethyl, and methoxy) on the quinoline ring. This combination of substituents can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
918519-49-0 |
|---|---|
分子式 |
C17H13BrClNO |
分子量 |
362.6 g/mol |
IUPAC 名称 |
6-bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline |
InChI |
InChI=1S/C17H13BrClNO/c1-21-17-13(8-11-2-5-15(19)6-3-11)9-12-10-14(18)4-7-16(12)20-17/h2-7,9-10H,8H2,1H3 |
InChI 键 |
VHQNQUIPODZMBC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



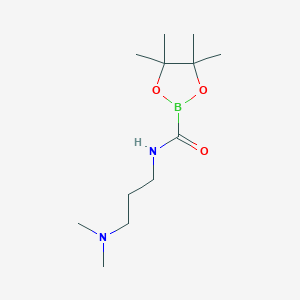

![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)

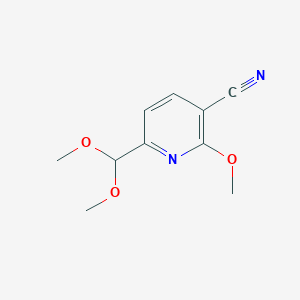
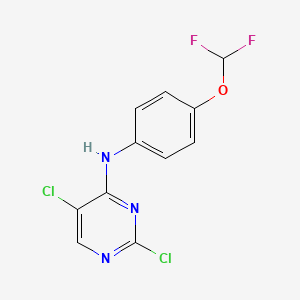
![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)
![N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide](/img/structure/B13882496.png)
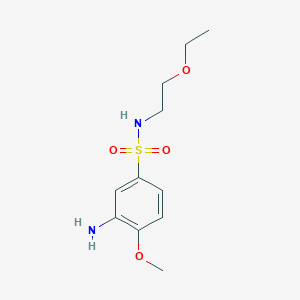

![4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)
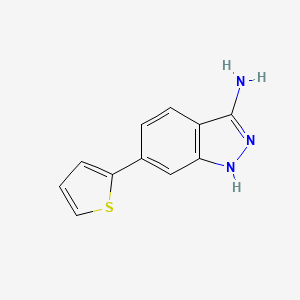
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)
